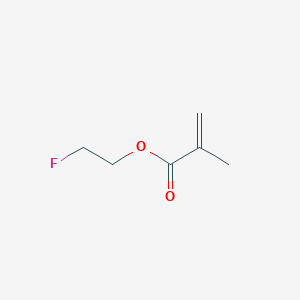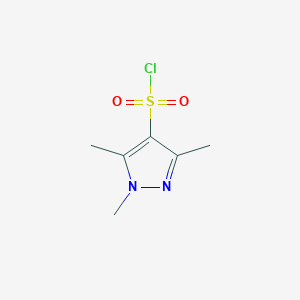
3-Aminocarbonylphenylboronic acid
Overview
Description
3-Aminocarbonylphenylboronic acid, also known as 3-Carbamoylphenylboronic acid, is a white powder . It has a linear formula of (H2NCO)C6H4B(OH)2 and a molecular weight of 164.95 . It is a type of boronic acid .
Synthesis Analysis
3-Aminocarbonylphenylboronic acid is a reactant involved in the synthesis of a variety of inhibitors, including orally active phosphodiesterase 10A inhibitors, pyrimidine derivatives as TpI2 kinase inhibitors, and peptidomimetic inhibitors of STAT3 protein . It is also involved in oxidative cross-coupling with mercaptoacetylenes, trifluoromethylation via a Collidine trifluoromethylating agent, and Suzuki cross-coupling reactions .Molecular Structure Analysis
The molecular structure of 3-Aminocarbonylphenylboronic acid is represented by the formula (H2NCO)C6H4B(OH)2 . The InChI key for this compound is WDGWHKRJEBENCE-UHFFFAOYSA-N .Chemical Reactions Analysis
3-Aminocarbonylphenylboronic acid is a reactant involved in various chemical reactions. It is used in the synthesis of a variety of inhibitors, including orally active phosphodiesterase 10A inhibitors, pyrimidine derivatives as TpI2 kinase inhibitors, and peptidomimetic inhibitors of STAT3 protein . It is also involved in oxidative cross-coupling with mercaptoacetylenes, trifluoromethylation via a Collidine trifluoromethylating agent, and Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis
3-Aminocarbonylphenylboronic acid is a white powder . It has a melting point of 221-226°C . The density of this compound is 1.32±0.1 g/cm3, and it has a boiling point of 408.1±47.0°C .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling
This compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Antivirulence Drug Synthesis
It serves as a precursor for the preparation of Gram-positive antivirulence drugs, particularly inhibitors of Streptococcus agalactiae Stk1, which is significant in combating bacterial infections .
Sedative Analog Synthesis
3-Aminocarbonylphenylboronic acid is a regioisomer of Zaleplon, a well-known sedative. It can be used to synthesize analogs of this sedative, potentially leading to new therapeutic agents .
Nanoparticle Formation
The compound has been utilized in creating amphiphilic random glycopolymer nanoparticles. These nanoparticles have potential applications as glucose-sensitive matrices, which could be revolutionary in diabetes management .
Phosphodiesterase Inhibitors
It is involved in synthesizing orally active phosphodiesterase 10A inhibitors. These inhibitors have implications in treating various disorders, including neurodegenerative diseases .
Kinase Inhibitors
This chemical is used in synthesizing pyrimidine derivatives that act as TpI2 kinase inhibitors. Kinase inhibitors are crucial in cancer therapy as they can hinder the growth and spread of cancer cells .
Peptidomimetic Inhibitors
Researchers use 3-Aminocarbonylphenylboronic acid to develop peptidomimetic inhibitors of the STAT3 protein. Such inhibitors can interfere with signaling pathways involved in cancer and inflammation .
Safety and Hazards
3-Aminocarbonylphenylboronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
Mechanism of Action
Target of Action
3-Aminocarbonylphenylboronic acid is a versatile compound used in various chemical reactions . .
Mode of Action
The compound is known to participate in Suzuki cross-coupling reactions . In these reactions, the boronic acid moiety of the compound interacts with a halide compound in the presence of a palladium catalyst, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
Its role in suzuki cross-coupling reactions suggests it may influence pathways involving the synthesis of complex organic compounds .
Result of Action
The primary result of the action of 3-Aminocarbonylphenylboronic acid is the formation of new carbon-carbon bonds through Suzuki cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, potentially with various biological activities.
Action Environment
The action of 3-Aminocarbonylphenylboronic acid is influenced by various environmental factors. For instance, the efficiency of Suzuki cross-coupling reactions can be affected by the presence of a suitable catalyst, the pH of the reaction environment, and the temperature .
properties
IUPAC Name |
(3-carbamoylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO3/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,11-12H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGWHKRJEBENCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372263 | |
| Record name | 3-Aminocarbonylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminocarbonylphenylboronic acid | |
CAS RN |
351422-73-6 | |
| Record name | 3-carbamoylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351422-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminocarbonylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-carbamoylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















